molecular formula C21H19BrN2O3S B2701903 4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-50-6

4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B2701903
M. Wt: 459.36
InChI Key: ZLQORNWIEPZJPH-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BSQ and has a molecular weight of 454.34 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

Quinoline derivatives have been synthesized through various methods, demonstrating the chemical versatility and potential for customization of this compound class. For example, a study by Le et al. (2020) detailed the synthesis and crystalline structures of multi-substituted quinoline derivatives, highlighting the significance of their structural characteristics for potential applications in fluorescence and quantum chemical investigations (Le et al., 2020). This suggests the broader utility of such compounds in applications that require specific optical properties.

Fluorescence and Photophysical Properties

The fluorescence properties of quinoline derivatives make them attractive for various scientific applications, including as fluorescent markers in biochemical assays. Le et al. (2020) also explored the pH-dependent fluorescence of quinoline derivatives, which could be particularly useful in developing pH sensors or probes for biological systems (Le et al., 2020).

Anticancer Activities

Quinoline derivatives have shown potential in anticancer research. Solomon and Lee (2011) reviewed the anticancer activities of quinoline compounds, emphasizing their mechanisms of action and the structure-activity relationships that underpin their effects against various cancer targets (Solomon & Lee, 2011). The diverse biological activities associated with quinoline derivatives underscore their significance in the development of novel therapeutics.

Antimicrobial and Antimalarial Properties

Quinoline derivatives have been historically significant in the treatment of malaria and are still explored for antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized new quinoline-based 1,2,3-triazoles and evaluated their antimicrobial and antimalarial activities, demonstrating the ongoing research into the therapeutic potential of quinoline derivatives (Parthasaradhi et al., 2015).

properties

IUPAC Name

[4-(4-bromophenyl)sulfonyl-6-methylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-14-4-9-19-17(12-14)20(28(26,27)16-7-5-15(22)6-8-16)18(13-23-19)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQORNWIEPZJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline

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